molecular formula C19H12F3N5OS B286843 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole

7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole

Numéro de catalogue B286843
Poids moléculaire: 415.4 g/mol
Clé InChI: JWXWXVUBNIPLIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole, also known as MRS1477, is a small molecule that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of benzisoxazole derivatives and has been found to exhibit potent and selective activity towards the P2Y14 receptor.

Mécanisme D'action

7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole exerts its effects by selectively binding to the P2Y14 receptor, which is a member of the purinergic receptor family. This receptor is primarily expressed on immune cells such as macrophages and dendritic cells and plays a key role in the regulation of immune responses. Activation of the P2Y14 receptor by 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Biochemical and Physiological Effects:
7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole has been found to have a number of biochemical and physiological effects. In addition to its immunomodulatory effects, 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole has also been shown to inhibit the proliferation of cancer cells and promote apoptosis. This compound has also been found to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole is its high selectivity towards the P2Y14 receptor, which makes it an ideal tool for investigating the role of this receptor in various biological processes. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings.

Orientations Futures

There are a number of potential future directions for research on 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole. One area of interest is the development of more potent analogs of this compound that may have greater therapeutic potential. Another potential avenue of research is the investigation of the role of the P2Y14 receptor in other biological processes beyond the immune system, such as in the central nervous system. Overall, 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole is a promising compound that has the potential to advance our understanding of a wide range of biological processes.

Méthodes De Synthèse

The synthesis of 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of 7-methyl-3-nitro-1,2-benzisoxazole, which is then reduced to the corresponding amine using a reducing agent such as zinc dust. The amine is then reacted with 3-(4-trifluoromethylphenyl)-6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.

Applications De Recherche Scientifique

7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research for this compound is in the field of immunology. Studies have shown that 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole can modulate the immune response by selectively targeting the P2Y14 receptor, which is involved in the regulation of various immune cells. This has led to the investigation of 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Propriétés

Formule moléculaire

C19H12F3N5OS

Poids moléculaire

415.4 g/mol

Nom IUPAC

7-methyl-3-[[3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-1,2-benzoxazole

InChI

InChI=1S/C19H12F3N5OS/c1-10-3-2-4-13-14(26-28-16(10)13)9-15-25-27-17(23-24-18(27)29-15)11-5-7-12(8-6-11)19(20,21)22/h2-8H,9H2,1H3

Clé InChI

JWXWXVUBNIPLIN-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1ON=C2CC3=NN4C(=NN=C4S3)C5=CC=C(C=C5)C(F)(F)F

SMILES canonique

CC1=C2C(=CC=C1)C(=NO2)CC3=NN4C(=NN=C4S3)C5=CC=C(C=C5)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.